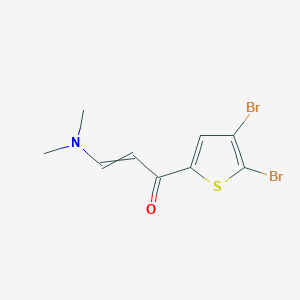

(E)-1-(4,5-dibromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one

CAS No.:

Cat. No.: VC13311727

Molecular Formula: C9H9Br2NOS

Molecular Weight: 339.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9Br2NOS |

|---|---|

| Molecular Weight | 339.05 g/mol |

| IUPAC Name | 1-(4,5-dibromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one |

| Standard InChI | InChI=1S/C9H9Br2NOS/c1-12(2)4-3-7(13)8-5-6(10)9(11)14-8/h3-5H,1-2H3 |

| Standard InChI Key | FHZTWJXOSTYEQN-UHFFFAOYSA-N |

| SMILES | CN(C)C=CC(=O)C1=CC(=C(S1)Br)Br |

| Canonical SMILES | CN(C)C=CC(=O)C1=CC(=C(S1)Br)Br |

Introduction

(E)-1-(4,5-dibromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one is a synthetic organic compound that belongs to the class of propenones. It features a thiophene ring substituted with bromine atoms at positions 4 and 5, and a dimethylamino group attached to the propenone moiety. This compound is of interest due to its potential applications in organic synthesis and materials science.

Potential Applications

While specific applications of (E)-1-(4,5-dibromo-2-thienyl)-3-(dimethylamino)-2-propen-1-one are not extensively reported, compounds with similar structures are often explored for their optical, electronic, and biological properties. The presence of bromine atoms suggests potential use in further chemical transformations, such as cross-coupling reactions.

Research Findings

Research on compounds with similar structures indicates that they can exhibit interesting photophysical properties, making them candidates for optoelectronic materials. Additionally, the presence of a thiophene ring and a dimethylamino group could confer biological activity, although specific studies on this compound are lacking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume